
4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide, also known as HSP90 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. This compound has been shown to have potent anti-cancer properties and has been the subject of numerous scientific studies.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide involves the inhibition of 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide. 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide is a chaperone protein that is responsible for the stability and function of many oncogenic proteins. By inhibiting 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide, 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide can induce the degradation of these oncogenic proteins, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide has been shown to have potent anti-cancer properties in various cancer cell lines. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. In addition, 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide has been shown to inhibit tumor angiogenesis, which is essential for the growth and metastasis of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide is its potent anti-cancer properties. It has been shown to be effective in various cancer cell lines and has the potential to be developed into a novel anti-cancer drug. However, one of the limitations of 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide. One direction is to further investigate its anti-cancer properties in vivo, using animal models of cancer. Another direction is to develop more potent derivatives of 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide that have improved solubility and pharmacokinetic properties. Finally, it may be possible to combine 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide with other anti-cancer drugs to enhance its efficacy and reduce the risk of drug resistance.
Synthesis Methods
The synthesis of 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide involves the reaction of 4-formyl-1-methyl-1H-pyrazole-5-sulfonamide with hydroxylamine hydrochloride in the presence of sodium acetate. This reaction yields 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide as a white solid in good yield.
Scientific Research Applications
4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide, a chaperone protein that is essential for the stability and function of many oncogenic proteins. By inhibiting 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide, 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide can induce the degradation of these oncogenic proteins, leading to the inhibition of cancer cell growth and proliferation.
properties
IUPAC Name |
4-(hydroxymethyl)-2-methylpyrazole-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3S/c1-8-5(12(6,10)11)4(3-9)2-7-8/h2,9H,3H2,1H3,(H2,6,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRULDBZMQDBIEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CO)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201218820 |
Source


|
| Record name | 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201218820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide | |
CAS RN |
117519-42-3 |
Source


|
| Record name | 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117519-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201218820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


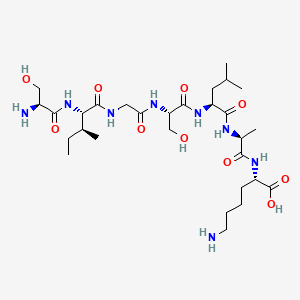
![6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-2(3H)-thione](/img/structure/B568381.png)
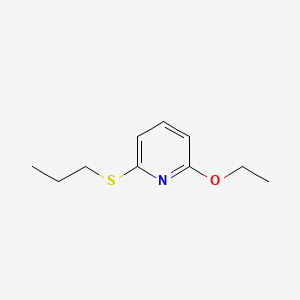
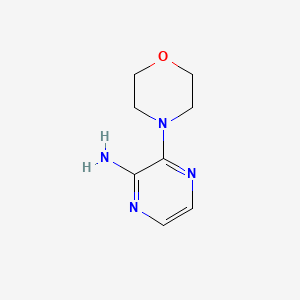
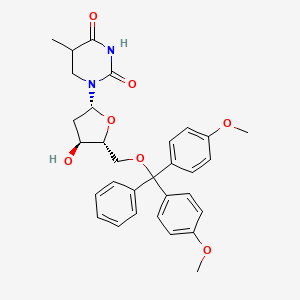
![acetic acid;2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B568386.png)
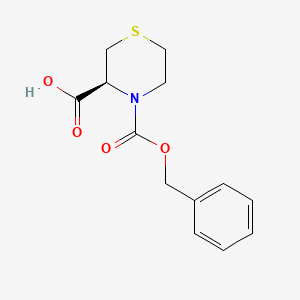
![1-[(Methoxysulfonyl)peroxy]-1,2,4,5,5-pentamethyl-2-octyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B568395.png)
